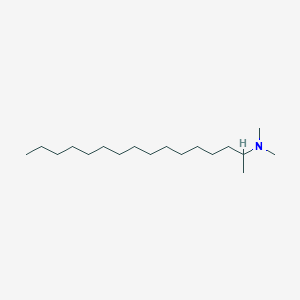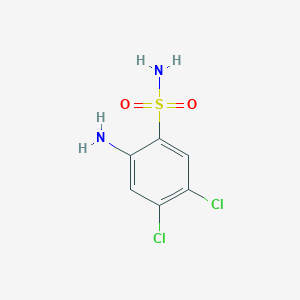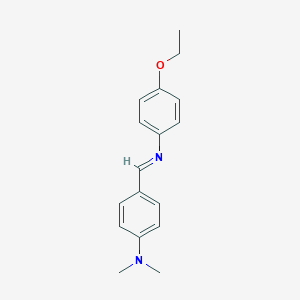
Sodium quinoline-2-carboxylate
Übersicht
Beschreibung
Sodium quinoline-2-carboxylate is a useful research compound. Its molecular formula is C10H6NNaO2 and its molecular weight is 195.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Sodium quinoline-2-carboxylate derivatives exhibit potential as anti-inflammatory and analgesic agents . Studies have synthesized various esters and substituted amides of quinoline-2-carboxylic acid, demonstrating their potential biological activities (Boyarshinov et al., 2017).
- A novel one-pot synthesis method for quinoline-2-carboxylates has been developed. This method is significant due to quinoline-2-carboxylates being present in various biologically active molecules and useful ligands in metal-catalyzed reactions (Gabrielli et al., 2016).
Chemical Reactions and Properties
- Sodium borohydride combined with carboxylic acids, including quinoline-2-carboxylate, creates a versatile reducing agent useful in organic chemistry for a range of reduction and N-alkylation reactions (Gribble, 1999).
- Research has focused on the structure-activity relationship of quinoline carboxylic acids, particularly in the inhibition of dihydroorotate dehydrogenase, an enzyme critical in pyrimidine biosynthesis. This is relevant for anticancer drug development (Chen et al., 1990).
Pharmaceutical Applications
- Synthesis of trialkyl quinoline-2,3,4-tricarboxylates involves a reaction of isatin, an indoline derivative, and electron-deficient acetylenic esters, highlighting the versatility of quinoline derivatives in pharmaceutical chemistry (Yavari et al., 2010).
- A copper-catalyzed tandem synthesis method for quinoline-2-carboxylates at room temperature has been developed, streamlining the production of these compounds, which are important in medicinal chemistry (Huang et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, scientists are presently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
Wirkmechanismus
Target of Action
Quinaldic Acid Sodium Salt, also known as Sodium quinoline-2-carboxylate, primarily targets the Gag-Pol polyprotein in HIV-2 . This polyprotein plays a crucial role in the life cycle of the HIV-2 virus, making it a significant target for antiviral drugs.
Mode of Action
It has been observed to have an antiproliferative effect on certain cancer cells . This suggests that it may interact with its targets in a way that inhibits their normal function, leading to a decrease in cell proliferation.
Biochemical Pathways
It is presumed to be a derivative of kynurenic acid, a tryptophan metabolite . This suggests that it may be involved in the kynurenine pathway, which plays a role in the regulation of the immune response and neuroactive signaling.
Result of Action
Quinaldic Acid Sodium Salt has been observed to inhibit the proliferation of certain cancer cells, such as colon cancer HT-29 cells . It has also been shown to induce changes in the expression of the p53 tumor suppressor, both at the gene and protein level . These effects suggest that Quinaldic Acid Sodium Salt may have potential as an anticancer agent.
Action Environment
The action, efficacy, and stability of Quinaldic Acid Sodium Salt can be influenced by various environmental factors. For instance, the presence of other salts and the specific conditions of the cellular environment can impact the compound’s effectiveness
Biochemische Analyse
Biochemical Properties
Quinaldic Acid Sodium Salt is presumed to be a derivative of kynurenic acid, a tryptophan metabolite with proven antiproliferative activity towards cancer cells It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Quinaldic Acid Sodium Salt has been shown to have antiproliferative effects on colon cancer cells . It influences cell function by altering signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinaldic Acid Sodium Salt is involved in the kynurenine pathway of tryptophan metabolism . It may interact with enzymes or cofactors in this pathway and could potentially affect metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
sodium;quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCLMZAIZEHGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)

